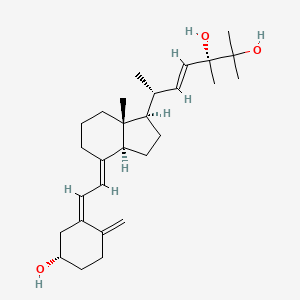
Dioxidosulfanidosulfate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxidosulfanidosulfate(1-) is a thiosulfite(1-). It is a tautomer of a hydroxidooxidosulfidosulfate(1-).
Wissenschaftliche Forschungsanwendungen
Sulfate Radical-Based Decontamination Technologies
Sulfate radicals, generated from compounds like peroxymonosulfate or persulfate through activation by energy or catalysts, are applied extensively in decontaminating technologies. These radicals are known for their rapid and effective degradation of contaminants in homogenous systems. The research has been particularly focused on sulfate radical-based heterogeneous catalysis oxidation since 2005, owing to the stability, cost-effectiveness, and easy recovery of solid catalysts. This application spans across various decontamination technologies, offering insights into the mechanisms involved and suggesting directions for future research in this domain (Zhang et al., 2015).
Advanced Oxidation Processes (AOPs) for Contaminant Destruction
Innovative AOPs that employ the activation of persulfate, notably through the OxyZone® system which combines hydrogen peroxide and ozone, have demonstrated significant potential in destroying recalcitrant contaminants like 1,4-dioxane, a challenging organic groundwater pollutant. This approach leverages the co-occurrence of hydroxyl and sulfate radicals, enhancing our understanding of chemical radicals' formation during such treatments and their implications for aqueous phase contaminant management (Cashman et al., 2019).
Persulfate Activation for Environmental Remediation
The activation mechanisms of peroxymonosulfate and peroxydisulfate, leading to the formation of various oxidizing species like sulfate radical and singlet oxygen, have been critically assessed for their application in water treatment technologies. This includes a comparative examination of activation methods, the properties of the main oxidizing species, and the impact of water parameters on the chemistry of persulfate-driven processes. Such insights are pivotal for harnessing these radicals in practical applications for environmental remediation and advancing the scientific progress of persulfate-based technologies (Lee et al., 2020).
Novel Nonradical Oxidation Processes
The interaction between peroxymonosulfate and quinones, such as benzoquinone, has unveiled novel nonradical oxidation processes that efficiently degrade environmental contaminants like sulfamethoxazole without producing hydroxyl or sulfate radicals. Instead, these processes involve the generation of singlet oxygen, offering a more selective and potentially less interference-prone pathway compared to traditional radical-driven oxidation. Such findings open new avenues for developing nonradical oxidation technologies based on peroxymonosulfate for environmental decontamination applications (Zhou et al., 2015).
Eigenschaften
Produktname |
Dioxidosulfanidosulfate(1-) |
|---|---|
Molekularformel |
HO2S2- |
Molekulargewicht |
97.14 g/mol |
IUPAC-Name |
hydroxy-oxido-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/H2O2S2/c1-4(2)3/h(H2,1,2,3)/p-1 |
InChI-Schlüssel |
QAMMXRHDATVZSO-UHFFFAOYSA-M |
Kanonische SMILES |
OS(=S)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



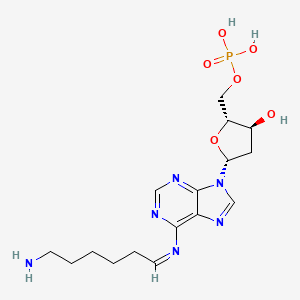
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)
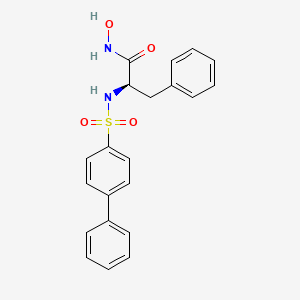
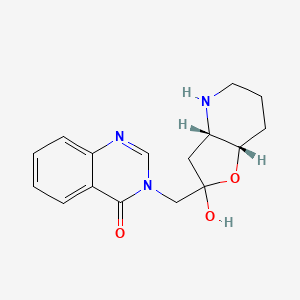
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)
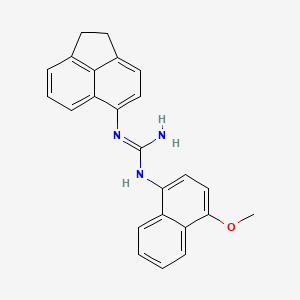
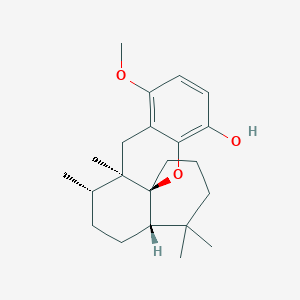
![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
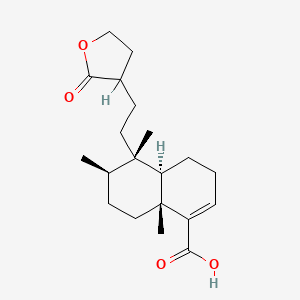
![TG(16:1(9Z)/18:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1241871.png)
![TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)
